5-(Acetamidomethyl)furan-2-carboxylic acid

Descripción general

Descripción

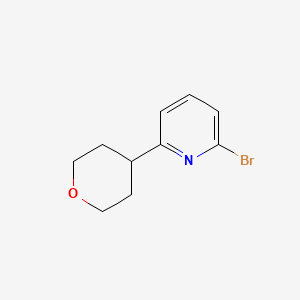

5-(Acetamidomethyl)furan-2-carboxylic acid is a chemical compound with the molecular weight of 183.16 . It is used extensively in scientific research due to its remarkable properties, making it suitable for applications in various fields such as drug discovery, organic synthesis, and material science.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H9NO4/c1-5(10)9-4-6-2-3-7(13-6)8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12) .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Properties

A New Furan Derivative from Aspergillus flavus : A study reported the isolation of a new furan derivative, alongside a known furan compound, from the fermentation of Aspergillus flavus, an endophytic fungus in Cephalotaxus fortunei. These compounds exhibited potent antibacterial activity against Staphylococcus aureus, highlighting their potential as antimicrobial agents (Yang-min Ma et al., 2016).

Enzyme-catalyzed Oxidation : Research on enzyme-catalyzed oxidation processes has shown the transformation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical for polymer production. This highlights the enzymatic method's efficiency in converting furan derivatives to valuable chemicals at ambient conditions (W. Dijkman et al., 2014).

Applications in Polymer and Chemical Industries

One-pot Enzyme Cascade for Furan Carboxylic Acids : A dual-enzyme cascade system was developed for the synthesis of furan carboxylic acids from HMF, demonstrating high yield and efficiency. This process underscores the potential of biocatalysis in producing biobased building blocks for pharmaceutical and polymer industries with minimal environmental impact (Hao‐Yu Jia et al., 2019).

Biomass into Chemicals : Studies on the aerobic oxidation of HMF into FDCA using gold nanoparticle catalysts have achieved high yields under mild conditions. This research supports the utilization of biomass-derived furans for the sustainable production of essential chemicals and further indicates the catalytic methods' effectiveness in facilitating such conversions (O. Casanova et al., 2009).

Environmental and Industrial Relevance

Hydrothermal Reaction Pathways : Investigations into hydrothermal processes have aimed to enhance the production of acetic acid from carbohydrate biomass, involving furans as intermediates. This research points to the potential of optimizing hydrothermal reactions for the efficient conversion of biomass into valuable chemicals, emphasizing the role of furans in such processes (Fangming Jin et al., 2005).

Biosynthesis of Furan Carboxylic Acids : The development of biocatalytic processes for the production of furan carboxylic acids with high substrate tolerance and productivity has been reported. This approach demonstrates the feasibility of using engineered microbial cells for the efficient and sustainable synthesis of biobased chemicals (Xue-ying Zhang et al., 2020).

Propiedades

IUPAC Name |

5-(acetamidomethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5(10)9-4-6-2-3-7(13-6)8(11)12/h2-3H,4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECRLHRWMUECDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1520175.png)

![Benzo[d]oxazol-2-ylmethanamine hydrochloride](/img/structure/B1520182.png)

![[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine](/img/structure/B1520185.png)